Cas no 933-67-5 (7-Methylindole)

7-Methylindole structure
7-Methylindole structure
Nome del prodotto:7-Methylindole
Numero CAS:933-67-5
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005684
CID:40319
PubChem ID:24885320

7-Methylindole Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Methylindole
    • 7-METHYL-1H-INDOLE
    • 7-Metylindole
    • 7-Me-indole
    • 7-METHYINDOLE
    • 7-Methyl-indol
    • 7-methyl-indole
    • 7-Metlylindole
    • Indole,7-methyl
    • NSC 618
    • 7-Methylindol
    • 1H-Indole, 7-methyl-
    • Indole, 7-methyl-
    • 7-methyl indole
    • 7Z1E6HIT9S
    • KGWPHCDTOLQQEP-UHFFFAOYSA-N
    • 7-Methyl-indol;
    • PubChem7243
    • 7-Methyl-1H-indole #
    • KSC487A6J
    • Indole, 7-methyl- (8CI)
    • BIDD:GT0219
    • NSC618
    • AMBZ0214
    • 1H-Indole, 7-methyl- (9CI)
    • BCP26569
    • 7-Methyl-1H-indole (ACI)
    • Indole, 7-methyl- (7CI, 8CI)
    • HY-W007670
    • 7-Methyl-1H-indole; NSC 618
    • AB2914
    • DB-011507
    • Indole, 7-methyl-;7-Methyl-1H-indole
    • Z1171217428
    • M1702
    • Q4642877
    • SCHEMBL129649
    • NS00039551
    • M-3944
    • AB00504
    • BDBM50232879
    • MFCD00005684
    • CS-W007670
    • NSC-618
    • AKOS005202960
    • SY005774
    • F0001-2248
    • DTXSID60239374
    • 7-Methylindole, 97%
    • CG-0508
    • 933-67-5
    • InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
    • CHEMBL326430
    • EINECS 213-270-1
    • UNII-7Z1E6HIT9S
    • EN300-74873
    • MDL: MFCD00005684
    • Inchi: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
    • Chiave InChI: KGWPHCDTOLQQEP-UHFFFAOYSA-N
    • Sorrisi: C1C=C(C)C2=C(C=CN2)C=1
    • BRN: 111088

Proprietà calcolate

  • Massa esatta: 131.07300
  • Massa monoisotopica: 131.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 2.6
  • Superficie polare topologica: 15.8
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.0202
  • Punto di fusione: 80.0 to 84.0 deg-C
  • Punto di ebollizione: 266°C(lit.)
  • Punto di infiammabilità: 266℃
  • Indice di rifrazione: 1.6070 (estimate)
  • Coefficiente di ripartizione dell'acqua: Negativo
  • PSA: 15.79000
  • LogP: 2.47630
  • Sensibilità: Light Sensitive
  • Solubilità: 水溶性

7-Methylindole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S36/37/39
  • CODICI DEL MARCHIO F FLUKA:13
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R21/22; R36

7-Methylindole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Methylindole Prezzodi più >>

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7-Methylindole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; Sanchez, J. Domingo; Lopez-Alvarado, Pilar; Menendez, J. Carlos, Tetrahedron, 2012, 68(2), 705-710

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
Riferimento
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; Tan, Fang-Fang; Zhou, Chao-Zheng; Zhou, Gui-Jiang; Yang, Xiao-Long; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ;  48 h, 140 °C
Riferimento
Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand
Wang, Qingfu ; Chai, Huining ; Yu, Zhengkun, Organometallics, 2018, 37(4), 584-591

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles
Sharma, Esha; Kaur, Manjot; Kaur, Babaldeep; Kaur, Amarjit; Singh, Paramjit; et al, Synlett, 2022, 33(1), 84-87

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ;  36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles
Liu, Tingting; Wu, Kaikai; Wang, Liandi; Yu, Zhengkun, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ;  24 h, rt → 140 °C
Riferimento
Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles
Cao, Yue; Wu, Yong; Zhang, Yuanteng; Zhou, Jing; Xiao, Wei; et al, ChemCatChem, 2021, 13(16), 3679-3686

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Naphthalene ,  Sodium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Oxygen ;  20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer
Huang, Yuan-Qiong; Song, Hong-Jian; Liu, Yu-Xiu; Wang, Qing-Min, Chemistry - A European Journal, 2018, 24(9), 2065-2069

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ;  4 - 12 h, rt
Riferimento
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  12 h, rt
Riferimento
Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis
Quan, Yangjian; Lan, Guangxu; Shi, Wenjie; Xu, Ziwan; Fan, Yingjie; et al, Angewandte Chemie, 2021, 60(6), 3115-3120

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Riferimento
A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle
Wang, Bin; Ren, Hongyuan; Cao, Hou-Ji; Lu, Changsheng; Yan, Hong, Chemical Science, 2022, 13(37), 11074-11082

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Indium Solvents: Benzene ;  5 h, 80 °C
Riferimento
Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations
Lee, Geunsoo; Choi, Jaehwan; Lee, Byung Min; Kim, Byeong Hyo, Heterocycles, 2013, 87(1), 155-162

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Riferimento
Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles
Cho, C. S.; Kim, J. H.; Kim, T.-J.; Shim, S. C., Tetrahedron, 2001, 57(16), 3321-3329

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  40 h, 40 - 45 °C
1.2 Reagents: Water
Riferimento
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; Avendano, Carmen; Menendez, J. Carlos, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride ,  Water Solvents: Tetrahydrofuran ;  2 h, 40 °C
Riferimento
Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds
Wang, Shuai; Yang, Cheng; Sun, Shuo; Sun, Hanli; Wang, Jianbo, Youji Huaxue, 2020, 40(11), 3881-3888

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine ,  Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
Riferimento
Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium
Cho, Chan Sik; Kim, Jin Hwang; Shim, Sang Chul, Tetrahedron Letters, 2000, 41(11), 1811-1814

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol
Riferimento
Preparation of alkyl-substituted indoles in the benzene portion. Part 2
Muratake, Hideaki; Natsume, Mitsutaka, Heterocycles, 1989, 29(4), 783-94

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: Trimethylamine oxide ,  Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… ,  [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ;  16 h, 80 °C
Riferimento
Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles
Manna, Srimanta ; Kong, Wei-Jun ; Backvall, Jan-E., Chemistry - A European Journal, 2021, 27(55), 13725-13729

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; Sanchez, J. Domingo; Menendez, J. Carlos, Synlett, 2005, (1), 107-110

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, yttrium(3+) salt (3:1) Solvents: Toluene ;  36 h, 120 °C
Riferimento
Application of rare earth silicon amide as catalyst in preparing indole or indole derivative
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Diglyme
Riferimento
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; Jahangir, Alam, Organic Reactions (Hoboken, 1995, 47,

7-Methylindole Raw materials

7-Methylindole Preparation Products

7-Methylindole Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:933-67-5)7-Methylindole
Numero d'ordine:2475140
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:07
Prezzo ($):discuss personally
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Amadis Chemical Company Limited
(CAS:933-67-5)7-Methylindole
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Suzhou Senfeida Chemical Co., Ltd
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